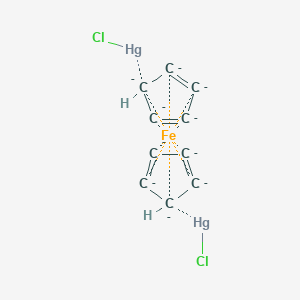
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of chloromercury;cyclopenta-1,3-diene;iron typically involves the reaction of ferrocene with mercuric chloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran or dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of chloromercury;cyclopenta-1,3-diene;iron follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of iron.
Reduction: It can be reduced to form lower oxidation states of iron.
Substitution: The chloromercury group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(II) complexes. Substitution reactions can result in a variety of organometallic compounds with different functional groups.
Aplicaciones Científicas De Investigación
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which chloromercury;cyclopenta-1,3-diene;iron exerts its effects involves the interaction of the iron center with various molecular targets The iron atom can participate in redox reactions, facilitating electron transfer processes The chloromercury group can also interact with nucleophiles, leading to substitution reactions
Comparación Con Compuestos Similares
Similar Compounds
Ferrocene: A similar compound without the chloromercury group, widely used in organometallic chemistry.
Dichloromercury ferrocene: Another derivative with two chloromercury groups attached.
Cyclopentadienyliron dicarbonyl dimer: A related compound with different substituents on the cyclopenta-1,3-diene ring.
Uniqueness
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron is unique due to the presence of the chloromercury group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
12145-90-3 |
|---|---|
Fórmula molecular |
C10H2Cl2FeHg2-10 |
Peso molecular |
650.1 g/mol |
Nombre IUPAC |
chloromercury;cyclopenta-1,3-diene;cyclopenta-1,3-diene;iron |
InChI |
InChI=1S/C5H5.C5H.2ClH.Fe.2Hg/c2*1-2-4-5-3-1;;;;;/h1-5H;1H;2*1H;;;/q-1;-5;;;;2*+1/p-2 |
Clave InChI |
RFGKJRRCOWYEHL-UHFFFAOYSA-L |
SMILES |
[CH-]1C=CC=C1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Hg].Cl[Hg].[Fe] |
SMILES canónico |
[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.Cl[Hg].Cl[Hg].[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















